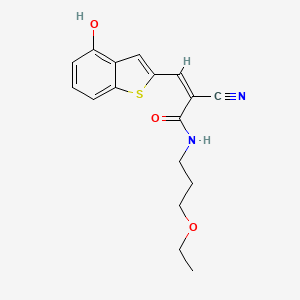![molecular formula C24H22N2O5S2 B2909003 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 941925-88-8](/img/structure/B2909003.png)
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMBMT and has been studied for its ability to inhibit certain enzymes and receptors in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
BMBMT works by inhibiting specific enzymes and receptors in the body, leading to various biochemical and physiological effects. One enzyme that BMBMT has been shown to inhibit is protein kinase CK2, which is involved in the regulation of cell growth and division. BMBMT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
BMBMT has been shown to have various biochemical and physiological effects, depending on the specific enzymes and receptors it targets. In cancer research, BMBMT has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. BMBMT has also been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMBMT in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and analysis of specific pathways. However, one limitation is the potential for off-target effects, as BMBMT may also inhibit other enzymes and receptors in the body.
Orientations Futures
There are several future directions for research on BMBMT. One area of interest is the development of BMBMT derivatives with improved specificity and potency for certain enzymes and receptors. Another area of interest is the use of BMBMT in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further research is needed to fully understand the potential therapeutic applications of BMBMT in various fields of scientific research.
Méthodes De Synthèse
BMBMT can be synthesized using a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzo[d]thiazole with 4,7-dimethoxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with benzyl bromide to form the N-benzylated product. Finally, the N-benzylated product is reacted with 3-(methylsulfonyl)benzoyl chloride to form BMBMT.
Applications De Recherche Scientifique
BMBMT has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is cancer research, where BMBMT has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes and receptors. BMBMT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit certain enzymes involved in the progression of these diseases.
Propriétés
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-19-12-13-20(31-2)22-21(19)25-24(32-22)26(15-16-8-5-4-6-9-16)23(27)17-10-7-11-18(14-17)33(3,28)29/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVYKTJKKNKCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2908927.png)
![2-Ethylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2908930.png)
![3-[(2-chlorobenzyl)thio]-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2908931.png)
![2-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2908933.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2908935.png)



![2-[[1-(4-Ethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2908939.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2908940.png)
![5-bromo-2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2908941.png)
